

Validating Ligritinib's In Vivo Target Engagement: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Ligritinib** (AB801), a potent and selective AXL receptor tyrosine kinase inhibitor, with other AXL-targeting agents. We present supporting experimental data to evaluate its in vivo target engagement and performance, offering valuable insights for researchers and professionals in the field of drug development.

Ligritinib: A Selective AXL Inhibitor

Ligritinib is an orally active inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a key player in tumor growth, metastasis, and therapeutic resistance in many cancers, making it a promising therapeutic target.[2] **Ligritinib** blocks the downstream signaling pathway by inhibiting the kinase activity of AXL.[1] It is currently being evaluated in clinical trials as a single agent in advanced solid tumors and in combination with chemotherapy for non-small cell lung cancer (NSCLC).[3]

Comparative In Vitro Potency and Selectivity

Effective target engagement begins with high potency and selectivity at the biochemical and cellular levels. The following table summarizes the in vitro inhibitory activities of **Ligritinib** and other well-characterized AXL inhibitors.



Compound	hAXL HTRF IC50 (700 μM ATP)	pAXL ELISA IC50 (100% serum)	Fold Selectivity over hMERTK / hTYRO3
Ligritinib (AB801)	3.3 nM	68 nM	860x / 1400x
Bemcentinib (BGB324)	5.2 nM	1,100 nM	130x / 400x
Dubermatinib (DS1205b)	77 nM	Not Available	14x / 9x
Sitravatinib	4.0 nM	Not Available	4x / 0.3x

Data compiled from Arcus Biosciences.[4]

In Vivo Performance and Target Engagement

Validating target engagement in a physiological setting is crucial for predicting clinical efficacy. This section compares the in vivo performance of **Ligritinib** with alternative AXL inhibitors, focusing on pharmacodynamic markers and anti-tumor activity in preclinical models.



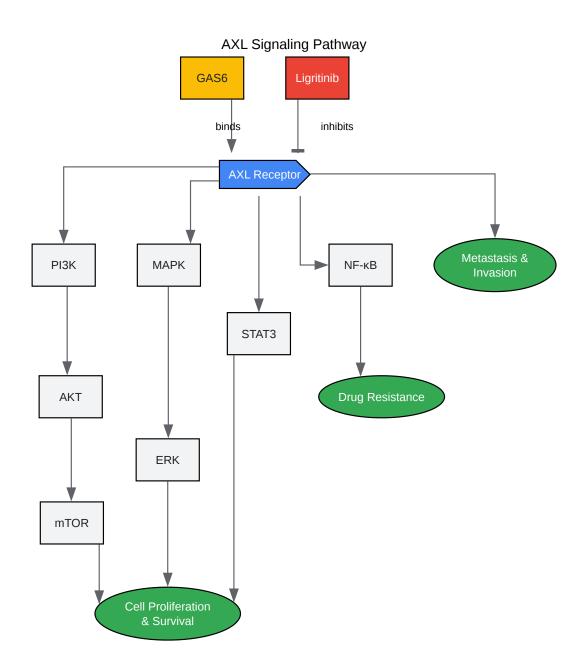
Compound	Model	Key In Vivo Findings
Ligritinib (AB801)	H1373 human lung cancer xenografts (KRAS G12C)	In combination with adagrasib, significantly inhibited tumor growth more effectively than adagrasib alone.[5]
CMT-167 syngeneic mouse model (KRAS G12C)	Combination with adagrasib resulted in significant tumor growth inhibition and enhanced survival compared to single agents.[5]	
MC38 colon adenocarcinoma model	In combination with oxaliplatin and anti-PD-1, resulted in significantly lower tumor volumes and increased survival.[6]	_
Bemcentinib (R428/BGB324)	MDA-MB-231 breast cancer metastasis model	Significantly blocked metastasis development and suppressed tumor angiogenesis.[7]
786-0 renal cell carcinoma orthotopic model	Inhibited the progression of tumors.[8]	
Gilteritinib (ASP2215)	MV4-11 AML xenograft model	Demonstrated dose-dependent inhibition of AXL phosphorylation and was more effective than quizartinib at targeting leukemic cells in the bone marrow.[9][10]
FLT3-ITD AML patient-derived xenografts	Showed strong anti-leukemic activity, particularly in AML with a high FLT3-ITD allelic ratio.[9]	



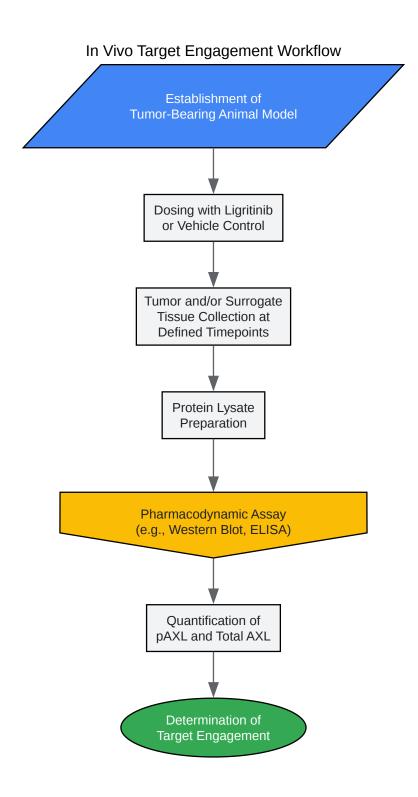
Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the AXL signaling pathway and a general workflow for assessing in vivo target engagement.









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